molecular formula C26H27N5O3 B2620846 ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate CAS No. 1030133-97-1

ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate

Cat. No. B2620846
CAS RN: 1030133-97-1
M. Wt: 457.534
InChI Key: ZWQFPURZJCUGFF-UHFFFAOYSA-N
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Description

Ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate is a complex organic compound. It is used as a building block for the syntheses of receptor agonists and antagonists .


Synthesis Analysis

The synthesis of this compound involves several steps. It was used as a starting reagent in the synthesis of 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivative . More detailed information about the synthesis process is not available in the search results.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The empirical formula is C15H19NO3 . The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography, which are not available in the search results.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. It was used as a starting reagent in the synthesis of a derivative . More detailed information about the chemical reactions is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 162 °C . It is soluble in NH4OH at 25 mg/mL . More detailed information about the physical and chemical properties is not available in the search results.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The scientific research around compounds structurally related to ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate primarily focuses on the synthesis, structural analysis, and potential applications of novel chemical entities. Studies explore the cyclization reactions of related compounds, leading to the formation of diverse derivatives with potential biological activities. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, and its reactions with different hydrazines resulted in a variety of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives. Some of these synthesized compounds exhibited weak antibacterial activity, highlighting their potential in medicinal chemistry (Anusevičius et al., 2014).

Antimicrobial and Antituberculosis Activity

Research into compounds with similar structural features has also identified potential antimicrobial and antituberculosis activities. A study on thiazole-aminopiperidine hybrid analogues, designed by molecular hybridization, resulted in compounds evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. One such compound, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against all tests, suggesting a significant therapeutic potential, especially for antithrombotic treatment in the acute phase (Jeankumar et al., 2013).

Chemical Transformations and Derivative Synthesis

The synthesis and evaluation of novel derivatives, exploring chemical transformations and potential biological applications, form a significant part of the research. For instance, studies on the synthesis of 5,8-diamino-substituted pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines demonstrate the versatility of these chemical frameworks in generating biologically active molecules. These efforts contribute to the expanding library of compounds with potential applications in drug discovery and development (Paronikyan et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear from the search results. It is used in the synthesis of receptor agonists and antagonists , suggesting it may interact with biological receptors, but further details are not available.

Safety and Hazards

The safety and hazards associated with this compound include skin and eye irritation, and respiratory system irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash hands thoroughly after handling, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-cyclohexyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-16-8-11-18(12-9-16)24-29-26(34-30-24)21-14-31(15-22(32)28-19-6-4-3-5-7-19)25-20(23(21)33)13-10-17(2)27-25/h8-14,19H,3-7,15H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQFPURZJCUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

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